molecular formula C17H14F3N5OS B2935091 Benzo[d]thiazol-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034261-46-4

Benzo[d]thiazol-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2935091
CAS RN: 2034261-46-4
M. Wt: 393.39
InChI Key: MRSDBVBWGROCJJ-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, a polymer containing a benzothiazole moiety was synthesized via a palladium-catalyzed Heck coupling reaction .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .

Scientific Research Applications

Anti-Mycobacterial Properties

The compound has been identified as a promising anti-mycobacterial chemotype. Studies revealed that 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showed significant anti-tubercular activity against Mycobacterium tuberculosis, with low cytotoxicity, suggesting a potential therapeutic index for treating tuberculosis (Pancholia et al., 2016).

Antimicrobial Activity

A study on pyridine derivatives, including benzo[d]thiazol-2-yl compounds, demonstrated variable and modest antimicrobial activity against several bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Anticancer and Analgesic Properties

Novel benzodifuranyl, thiazolopyrimidines, and other related compounds were found to be effective as anti-inflammatory and analgesic agents. Some of these compounds showed significant COX-2 inhibitory activity, which is often associated with cancer therapies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Evaluation

In another study, 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety were synthesized and evaluated for their antitumor activities against various cancer cells. Some compounds displayed moderate to strong antitumor activities, particularly against prostate cancer cells (Li et al., 2020).

Future Directions

Benzothiazole derivatives have been the subject of recent synthetic developments due to their potential biological activities . Future research may focus on the design and development of new benzothiazole derivatives with enhanced biological activities .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5OS/c18-17(19,20)13-9-14(22-10-21-13)24-5-7-25(8-6-24)16(26)15-23-11-3-1-2-4-12(11)27-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSDBVBWGROCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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